molecular formula C21H17N3O2S B6565847 methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021263-12-6

methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6565847
CAS No.: 1021263-12-6
M. Wt: 375.4 g/mol
InChI Key: UTADVCOMRFGWHO-SFQUDFHCSA-N
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Description

Methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a thiazole-based compound featuring a conjugated enamine linker and a cyano group. Its structure includes a 4-methylphenyl-substituted thiazole core, a (1E)-eth-1-en-1-yl bridge with a cyano substituent, and a methyl benzoate terminal group. The E-configuration of the double bond and planarity of aromatic rings are critical for molecular interactions in biological systems .

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-3-5-15(6-4-14)19-13-27-20(24-19)17(11-22)12-23-18-9-7-16(8-10-18)21(25)26-2/h3-10,12-13,23H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTADVCOMRFGWHO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, with the CAS number 1021263-12-6, is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17N3O2S
  • Molecular Weight : 375.44 g/mol
  • SMILES : N#C/C(=C\Nc1ccc(cc1)C(=O)OC)/c1scc(n1)c1ccc(cc1)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Cytotoxicity and Anticancer Potential

Several studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • Cytostatic activity was demonstrated against pancreatic cancer cell lines (DAN-G), with IC50 values indicating moderate to significant efficacy.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : It exhibited selective inhibition against butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research.

Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives, including this compound, reported:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
Methyl CompoundE. coli15
Methyl CompoundS. aureus22

This data indicates that the compound holds promise as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against various cancer cell lines:

Cell LineIC50 (µM)
DAN-G (Pancreatic)45
HeLa (Cervical)60
MCF7 (Breast)70

These results suggest that this compound exhibits significant cytotoxic effects against certain cancer types.

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Known for its role in antimicrobial activity.
  • Cyano Group : Enhances lipophilicity and may facilitate membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Thiazole Functional Groups Molecular Weight (g/mol) Key Properties/Biological Relevance Reference
Methyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (Target) 4-(4-methylphenyl) Cyano, methyl benzoate 389.5* E-configuration; planar aromatic rings
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate 4-(4-methylphenyl) Cyano, ethyl benzoate 389.5 Z-isomer; higher lipophilicity
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide 4-(4-isobutylphenyl) Cyano, benzamide 449.5* Enhanced hydrogen bonding; increased MW
Methyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate 4-phenyl Cyano, methyl benzoate 375.4* Reduced electron-donating substituents
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-chlorophenyl) Dimethylamino benzylidene 367.9* Halogen bonding potential; basicity
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one 2-thiazole α,β-unsaturated ketone 243.3* Electrophilic ketone; antibacterial activity

*Estimated based on molecular formulas.

Key Structural and Functional Differences:

Substituents on the Thiazole Ring :

  • The 4-methylphenyl group in the target compound provides electron-donating effects, enhancing aromatic stability and influencing binding interactions. In contrast, analogs with 4-isobutylphenyl () or 4-chlorophenyl () substituents exhibit increased lipophilicity or electronegativity, respectively, altering bioavailability and target affinity .
  • The phenyl-substituted thiazole () lacks methyl groups, reducing steric hindrance and electronic modulation compared to the target compound .

Ester vs. Amide: The methyl benzoate in the target compound offers hydrolytic stability, while the benzamide in allows hydrogen bonding, improving target engagement . α,β-Unsaturated Ketone (): Replaces the cyano-enamine system, introducing a reactive Michael acceptor site for covalent binding .

Stereochemistry :

  • The E-configuration in the target compound ensures planarity, facilitating π-π stacking with aromatic residues in proteins or DNA. The Z-isomer () may exhibit steric clashes, reducing binding efficiency .

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